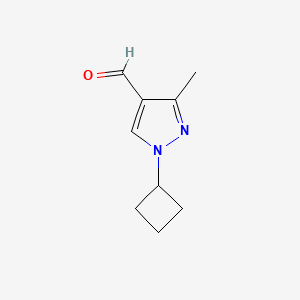

1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the linear formula C9H12O1N2 . It is a solid substance and its CAS number is 1824343-92-1 .

Molecular Structure Analysis

The molecular structure of “1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde” can be represented by the SMILES string O=CC1=CN©N=C1C2CCC2 . The InChI key for this compound is YKYNGRPYRYZRQW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde” is a solid substance . Its molecular weight is 164.21 . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

Synthesis of Heterocyclic Compounds

A comprehensive review on the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlighted its utility as a building block for synthesizing various heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. This molecule's unique reactivity allows for mild reaction conditions, facilitating the generation of versatile cyanomethylene dyes from a broad range of precursors, including amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers (Gomaa & Ali, 2020).

Anticancer Agents Development

Research on Knoevenagel condensation products has shown significant potential in developing anticancer agents. The reaction, involving pharmacophoric aldehydes and active methylenes, has generated a library of chemical compounds with remarkable anticancer activity across various targets like DNA, microtubules, Topo-I/II, and kinases (Tokala, Bora, & Shankaraiah, 2022).

Green Chemistry and Catalysis

The use of organocatalysts in synthesizing tetrahydrobenzo[b]pyrans, where three-component condensation of dimedone, various aldehydes, and malononitrile has been explored, represents an interest to organic chemists and pharmacologists. This approach emphasizes green chemistry by using water and ethanol systems as solvents, showcasing the development of less toxic and promising reagents/catalysts for heterocycle synthesis (Kiyani, 2018).

Biological Applications

Pyrazole carboxylic acid derivatives, a significant scaffold in heterocyclic compounds, exhibit various biological activities, including antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This review provides an overview of the synthetic methods of pyrazole carboxylic acid derivatives and their biological applications, guiding medicinal chemistry research (Cetin, 2020).

Safety and Hazards

The compound has been classified as Aquatic Acute 1 and Skin Sensitizer 1 . The hazard statements associated with it are H317 - May cause an allergic skin reaction, and H400 - Very toxic to aquatic life . The precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P272 - Contaminated work clothing should not be allowed out of the workplace, P273 - Avoid release to the environment, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, and P333 + P313 - If skin irritation or rash occurs: Get medical advice/attention .

properties

IUPAC Name |

1-cyclobutyl-3-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-8(6-12)5-11(10-7)9-3-2-4-9/h5-6,9H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAYFRKGIDBGDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclobutyl-3-methyl-1H-pyrazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776971.png)

![2-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2776974.png)

![2-Chloro-1-[2-(3,4-dichlorophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2776976.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2776983.png)

![7-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2776987.png)

![N-(3-chloro-2-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776991.png)

![4-Morpholineethanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2776992.png)